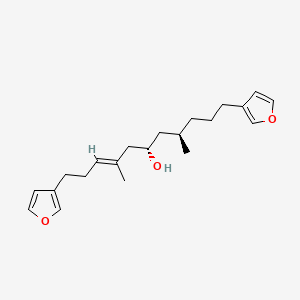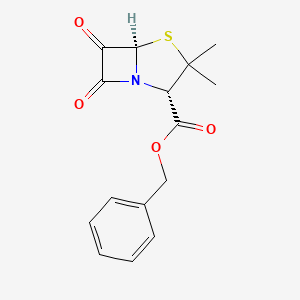
(-)-Ethotoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Ethotoin is a chiral anticonvulsant drug used primarily in the treatment of epilepsy. It belongs to the class of hydantoins and is known for its ability to stabilize neuronal membranes and reduce seizure activity. The compound is the enantiomer of ethotoin, meaning it has a specific three-dimensional arrangement that distinguishes it from its counterpart.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ethotoin typically involves the resolution of racemic ethotoin. One common method is the use of chiral resolution agents to separate the enantiomers. Another approach is asymmetric synthesis, where chiral catalysts or starting materials are used to preferentially produce the ®-enantiomer.
Industrial Production Methods: In industrial settings, the production of ®-Ethotoin often involves large-scale chiral resolution techniques. These methods may include crystallization, chromatography, or the use of chiral auxiliaries. The goal is to achieve high purity and yield of the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions: ®-Ethotoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert ®-Ethotoin to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted ethotoin compounds.
Aplicaciones Científicas De Investigación
®-Ethotoin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study chiral resolution and asymmetric synthesis techniques.
Biology: Researchers use ®-Ethotoin to investigate its effects on neuronal activity and membrane stabilization.
Medicine: The compound is studied for its anticonvulsant properties and potential use in treating other neurological disorders.
Industry: ®-Ethotoin is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mecanismo De Acción
The mechanism of action of ®-Ethotoin involves its interaction with voltage-gated sodium channels in neuronal membranes. By binding to these channels, ®-Ethotoin stabilizes the inactive state of the channel, reducing the likelihood of repetitive firing and seizure activity. This action helps to prevent the spread of abnormal electrical activity in the brain, thereby controlling seizures.
Comparación Con Compuestos Similares
Phenytoin: Another hydantoin derivative with anticonvulsant properties.
Mephenytoin: Similar in structure and function to ®-Ethotoin but with different pharmacokinetic properties.
Fosphenytoin: A prodrug of phenytoin that is used for intravenous administration.
Uniqueness of ®-Ethotoin: ®-Ethotoin is unique due to its specific chiral configuration, which can result in different pharmacological effects compared to its enantiomer and other similar compounds. Its ability to selectively stabilize neuronal membranes makes it a valuable compound in the treatment of epilepsy and other neurological disorders.
Propiedades
Número CAS |
41807-37-8 |
|---|---|
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
(5R)-3-ethyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/t9-/m1/s1 |
Clave InChI |
SZQIFWWUIBRPBZ-SECBINFHSA-N |
SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
SMILES isomérico |
CCN1C(=O)[C@H](NC1=O)C2=CC=CC=C2 |
SMILES canónico |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
| 41807-37-8 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S,2S,3S,4S,5S,6S,8S,9S,13S,16S,17S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B1252732.png)




![2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole](/img/structure/B1252743.png)


![6-Fluoro-3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-1,2-benzoxazole](/img/structure/B1252746.png)

